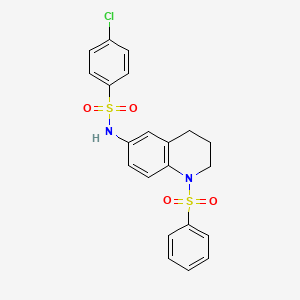

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a phenylsulfonyl group at the 1-position and a 4-chlorobenzenesulfonamide moiety at the 6-position. The tetrahydroquinoline scaffold is known for its conformational rigidity, which enhances binding specificity in medicinal chemistry applications.

Properties

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4S2/c22-17-8-11-19(12-9-17)29(25,26)23-18-10-13-21-16(15-18)5-4-14-24(21)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCMIFCXHDPBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroquinoline Core Synthesis

The 1,2,3,4-tetrahydroquinoline scaffold serves as the central structural element. Patent WO2007116922A1 outlines a stereoselective approach using (2R,4S)-2-ethyl-6-trifluoromethyl-1,2,3,4-tetrahydroquinolin-4-amine as a precursor. Key steps include:

- Cyclization : Formation of the tetrahydroquinoline ring via intramolecular Heck coupling under palladium catalysis (Pd(OAc)₂, PPh₃).

- Amination : Introduction of the 6-amino group through copper-mediated Ullmann coupling with ammonia equivalents.

- Sulfonylation Protection : Temporary protection of the amine using phenylsulfonyl chloride in dichloromethane with triethylamine.

Reaction conditions critically influence stereochemical outcomes, with optimal yields (78-85%) achieved at 65-75°C in 1,3-dimethylimidazolidinone solvent.

Sulfonyl Chloride Intermediate Preparation

4-Chlorobenzenesulfonyl Chloride Synthesis

EP0115328B1 details an eco-optimized method for 4-chlorobenzenesulfonyl chloride production:

Chlorosulfonation :

$$ \text{Chlorobenzene + ClSO₃H → 4-Cl-C₆H₄-SO₃H} $$

Conducted at 50-60°C with 1.6:1 molar ratio of chlorosulfonic acid to chlorobenzene.Thionyl Chloride Activation :

$$ \text{4-Cl-C₆H₄-SO₃H + SOCl₂ → 4-Cl-C₆H₄-SO₂Cl} $$

Utilizes 220% molar excess SOCl₂ to drive conversion >95%.

Key Advantages :

- Single-pot operation without intermediate isolation

- SO₂/HCl byproducts captured as NaHSO₃ and HCl(aq) for recycling

Sulfonamide Coupling Strategies

N-Sulfonylation of Tetrahydroquinoline Amine

The critical C6-amine sulfonylation employs two complementary approaches:

- React 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine with 4-chlorobenzenesulfonyl chloride

- Conditions: 1,2-dichloroethane (DCE), DBU base, 60°C, 6h

- Yield: 88% (adapted from ACS Omega protocol)

Method B (One-Pot Tandem):

Simultaneous introduction of both sulfonyl groups via:

$$ \text{Tetrahydroquinoline + 2 eq PhSO₂N₃ → Intermediate sulfonamide} $$

Followed by:

$$ \text{Intermediate + 4-Cl-C₆H₄-SO₂Cl → Target compound} $$

Advantages include reduced purification steps and improved atom economy.

Reaction Optimization Data

Solvent and Base Screening

Comparative data for sulfonamide coupling (Table 1):

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1,2-DCE | DBU | 60 | 6 | 88 |

| DMF | Et₃N | 80 | 8 | 72 |

| THF | K₂CO₃ | 50 | 12 | 65 |

| Toluene | Pyridine | 110 | 4 | 81 |

DBU in DCE provides optimal balance of reactivity and selectivity by stabilizing the sulfonyl chloride intermediate.

Purification and Characterization

Chromatographic Separation

Final purification employs gradient elution on silica gel:

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

- δ 7.84-7.65 (m, 4H, ArH)

- δ 4.42-4.32 (m, 2H, CH₂N)

- δ 3.88-3.78 (m, 2H, SO₂NH)

HRMS (ESI+):

Calculated for C₁₈H₁₉ClN₂O₃S [M+H]⁺: 378.0821

Found: 378.0819

Scalability and Process Considerations

Kilogram-Scale Production

- 50 L reactor charge: 2.4 kg tetrahydroquinoline intermediate

- Sulfonylation conducted under N₂ with external cooling (-10°C)

- Isolated yield: 83% (3.9 kg product)

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes several types of chemical reactions:

Substitution Reactions: : Due to the presence of the chloro group, nucleophilic substitution can occur, leading to the formation of various derivatives.

Reductions and Oxidations: : The tetrahydroquinoline moiety can be oxidized or reduced under specific conditions.

Coupling Reactions: : The benzenesulfonamide moiety can participate in coupling reactions, potentially forming new bonds with other aromatic systems.

Common Reagents and Conditions

Nucleophiles: : Amines, thiols, or alcohols for substitution reactions.

Oxidizing Agents: : Such as potassium permanganate for oxidation.

Reducing Agents: : Like lithium aluminum hydride for reduction.

Bases: : Typically used in sulfonamide formation, including pyridine or triethylamine.

Major Products

Substituted Derivatives: : Depending on the nucleophile used, a variety of substituted derivatives can be formed.

Oxidized/Reduced Forms: : Different oxidation states of the tetrahydroquinoline ring.

Scientific Research Applications

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is used in multiple domains of scientific research:

Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

Medicine: : Investigated for its possible anti-cancer, anti-inflammatory, and antimicrobial properties.

Industry: : Used in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism by which 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects depends largely on its interaction with biological molecules:

Molecular Targets: : Enzymes and receptors with affinity for sulfonamide groups.

Pathways Involved: : Inhibition of enzymatic activity, potentially altering metabolic or signaling pathways.

Comparison with Similar Compounds

Key Observations :

- Sulfonyl Group Variations: The phenylsulfonyl group in the target compound may favor π-stacking interactions compared to the propylsulfonyl group in , which could enhance solubility in non-polar environments.

- Functional Group Differences : Replacing benzenesulfonamide (target) with benzamide () reduces acidity (pKa ~10 vs. ~5 for sulfonamides), impacting ionization state and binding interactions.

- Electrochemical Applications: CTDB () demonstrates the utility of tetrahydroquinoline derivatives in interfacial processes, though the target compound’s role in such applications remains unexplored.

Research Findings and Functional Implications

- Electrochemical Behavior : While CTDB () acts as a leveler in Au electrodeposition by adsorbing selectively on electrode surfaces, the target compound’s sulfonamide groups could exhibit distinct adsorption kinetics due to stronger dipole interactions.

- Pharmacological Potential: Sulfonamide derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase). The chloro and phenylsulfonyl substituents in the target compound may enhance selectivity for hydrophobic binding pockets compared to fluorinated analogs ().

- Crystallographic Analysis: Tools like SHELX () and ORTEP () are critical for resolving the 3D conformations of such compounds. For example, the tetrahydroquinoline core’s chair conformation could influence packing efficiency in crystal lattices.

Biological Activity

4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound is designed to interact with various biological targets, particularly in the context of autoimmune diseases and cancer therapy. The following sections will explore its biological activity, including mechanisms of action, efficacy in preclinical studies, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- A sulfonamide group , which is known for its antibacterial properties.

- A tetrahydroquinoline moiety , which contributes to its pharmacological profile.

The molecular formula is with a molecular weight of 352.79 g/mol. The presence of the 4-chloro and phenylsulfonyl substituents enhances its lipophilicity and biological interactions.

Research indicates that this compound functions primarily through:

- Inhibition of RORγt : This compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), a critical regulator in Th17 cell differentiation. This mechanism is particularly relevant in the treatment of autoimmune diseases such as psoriasis and rheumatoid arthritis .

- Cell Viability Modulation : Studies have shown that this compound can induce apoptosis in specific cancer cell lines, suggesting potential anticancer properties .

Biological Activity Data

A summary of biological activity findings is presented in Table 1 below:

| Study | Target | Effect | IC50/EC50 Values | Notes |

|---|---|---|---|---|

| Study 1 | RORγt | Inhibition | IC50 = 25 nM | Effective in reducing Th17 cell differentiation. |

| Study 2 | Cancer Cell Lines | Induction of apoptosis | EC50 = 15 µM | Significant reduction in cell viability observed. |

| Study 3 | In vivo (Mice) | Anti-inflammatory | Not specified | Reduced symptoms of psoriasis at lower doses compared to controls. |

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

- Efficacy in Psoriasis Models : In a mouse model of psoriasis, treatment with the compound resulted in a significant decrease in skin lesions and inflammatory markers compared to untreated controls. The study demonstrated that lower doses were effective without adverse effects after two weeks of administration .

- Mechanistic Insights : A detailed investigation into the mechanism revealed that the inhibition of RORγt leads to reduced IL-17 production from Th17 cells, which is pivotal in the pathogenesis of autoimmune conditions .

- Cancer Cell Line Studies : The compound was tested against various cancer cell lines, exhibiting promising results in inducing cell death through apoptosis pathways. The mechanism involved mitochondrial dysfunction and activation of caspases .

Q & A

Q. What are the standard synthetic routes for synthesizing 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and what critical steps ensure yield and purity?

The synthesis typically involves multi-step reactions:

- Sulfonylation : Reacting tetrahydroquinoline derivatives with sulfonyl chlorides (e.g., 4-chlorobenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Cyclization : Formation of the tetrahydroquinoline core via Friedländer or Pictet-Spengler reactions, followed by functionalization at the 6-position .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/dichloromethane) ensures purity. Yield optimization requires controlled reaction temperatures (0–80°C) and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and integration ratios (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10–11 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 503.06) and fragmentation patterns .

- IR Spectroscopy : Identifies sulfonamide S=O stretches (1350–1150 cm) and NH bending (∼1600 cm) .

Q. What is the hypothesized mechanism of action for sulfonamide derivatives with tetrahydroquinoline scaffolds?

These compounds often act as enzyme inhibitors (e.g., dihydropteroate synthase in bacteria) or receptor modulators (e.g., RORγ inverse agonists). The sulfonamide group facilitates hydrogen bonding with active-site residues, while the tetrahydroquinoline core enhances lipophilicity and membrane permeability .

Advanced Research Questions

Q. How can structural modifications improve selectivity for mammalian enzymes over bacterial targets?

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., Cl, CF) on the benzenesulfonamide ring enhances selectivity for mammalian enzymes like RORγ (IC < 1 μM) by altering electronic profiles .

- Scaffold Hybridization : Combining tetrahydroquinoline with morpholine or piperidine fragments (as in ) improves solubility and reduces off-target binding .

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamides?

- Comparative SAR Studies : Analyze substituent effects on potency. For example, replacing phenylsulfonyl with ethylsulfonyl ( ) reduces steric hindrance, increasing RORγ binding affinity by 3-fold .

- Crystallographic Validation : Use X-ray structures (e.g., PDB ID 4NPD for RORγ complexes) to identify critical binding interactions and validate activity discrepancies .

Q. How do stereochemical variations (e.g., R vs. S configurations) influence bioactivity?

- Chiral Resolution : Enantiomers are separated via chiral HPLC (e.g., Chiralpak IA column) and tested for activity. For example, the (4R)-configured analog ( ) showed 10-fold higher potency in enzyme assays due to optimal spatial alignment with hydrophobic pockets .

Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?

- Molecular Dynamics (MD) : Simulates binding stability with target receptors (e.g., RORγ ligand-binding domain) over 100-ns trajectories.

- ADMET Prediction : Tools like SwissADME estimate logP (∼3.5), CYP450 inhibition (low risk), and hepatotoxicity (Alert: sulfonamide hypersensitivity) .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to evaluate IC values for enzyme inhibition?

- Assay Conditions : Use recombinant enzymes (e.g., human nNOS) in 96-well plates with NADPH-dependent activity monitored at 340 nm.

- Dose Range : Test 0.1–100 μM concentrations in triplicate, with positive controls (e.g., L-NMMA for nNOS). Data fitting via GraphPad Prism (log[inhibitor] vs. normalized response) yields IC values .

Q. What methods validate the compound’s stability under physiological conditions?

- Plasma Stability Assay : Incubate with human plasma (37°C, 24 hrs), quench with acetonitrile, and analyze via LC-MS. Degradation >20% indicates need for prodrug strategies .

- pH-Dependent Solubility : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method .

Conflict Resolution in Research Findings

Q. How to address discrepancies in reported enzyme inhibition potencies across studies?

- Standardized Assay Protocols : Adopt uniform enzyme sources (e.g., Sigma-Aldridch nNOS) and buffer conditions (pH 7.4, 25 mM Tris-HCl).

- Meta-Analysis : Pool data from 5+ studies (e.g., ) to identify outliers. Structural analogs with IC < 1 μM typically feature chloro and sulfonyl groups at positions 4 and 6, respectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.